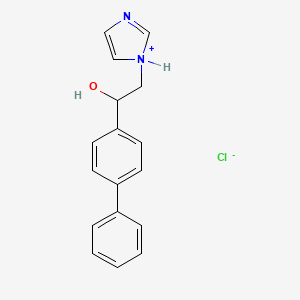
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride typically involves the following steps:
Formation of the Imidazolium Ion: This can be achieved by alkylation of imidazole with an appropriate alkyl halide.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Formation of the Ethanol Moiety: The ethanol group can be introduced by reduction of an ester or aldehyde precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazolium ion can be reduced to form an imidazole derivative.
Substitution: The chloride ion can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazolium salts.
Applications De Recherche Scientifique
Chemistry: As a catalyst or reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: As an intermediate in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Phenylphenyl)ethanol: Lacks the imidazolium ion.
2-(1H-Imidazol-1-yl)ethanol: Lacks the biphenyl group.
1-(4-Phenylphenyl)imidazole: Lacks the ethanol moiety.
Uniqueness
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is unique due to the combination of its imidazolium ion, biphenyl group, and ethanol moiety, which confer distinct chemical and biological properties.
Propriétés
| 77234-85-6 | |
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-11,13,17,20H,12H2;1H |
Clé InChI |
LGEDHIHRELPZDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




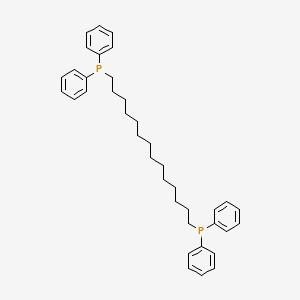
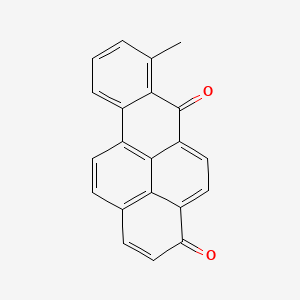

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

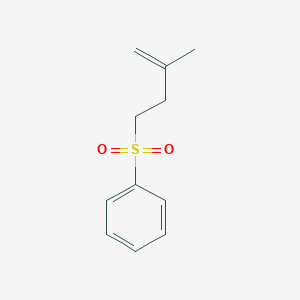
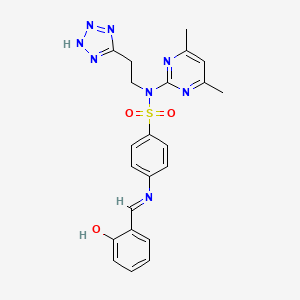
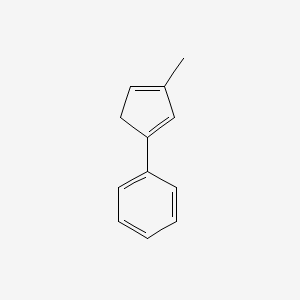
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)

